molecular formula C22H22N4O3S B11608122 7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11608122
M. Wt: 422.5 g/mol
InChI Key: PPQNQANMLFTXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure This compound is characterized by its triazatricyclo framework, which is a fused ring system containing nitrogen atoms The presence of a sulfonyl group and a methylphenyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazatricyclo Framework: The initial step involves the formation of the triazatricyclo core through a cyclization reaction. This can be achieved using a combination of nitrogen-containing precursors under high-temperature conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the imino and butyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group may yield a butyl alcohol derivative, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The triazatricyclo framework may facilitate binding to receptors or other proteins, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups and its triazatricyclo framework This combination imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

7-butyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H22N4O3S/c1-3-4-12-26-20(23)18(30(28,29)16-10-8-15(2)9-11-16)14-17-21(26)24-19-7-5-6-13-25(19)22(17)27/h5-11,13-14,23H,3-4,12H2,1-2H3

InChI Key

PPQNQANMLFTXEF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.